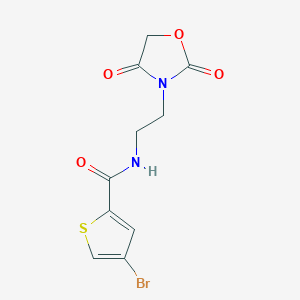

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of chemistry materials and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications including agrochemical and pharmaceutical fields.

Synthesis Analysis

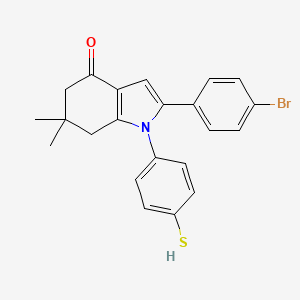

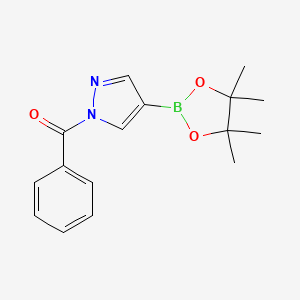

The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization .科学的研究の応用

Materials Chemistry and Electronics

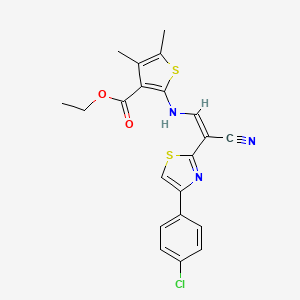

Thiophene derivatives have significantly contributed to materials chemistry and electronics. The model compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, falls into this category. Its functionalization allows for facile downstream derivations, making it a valuable building block for novel materials. Researchers can explore its use in organic semiconductors, conductive polymers, and optoelectronic devices .

Pharmaceuticals

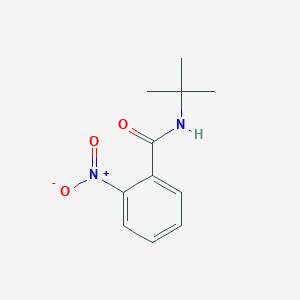

Thiophene-based compounds often exhibit interesting pharmacological properties. The presence of an amide group at position 2 in our model compound allows for easy functionalization. Researchers might explore its potential as a drug scaffold, targeting specific biological pathways or receptors. Further modifications could enhance its bioavailability, solubility, and selectivity .

Organic Synthesis and Derivatization

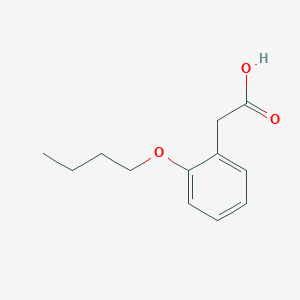

The aldehyde group at position 3 in our compound provides bench-stable derivatives that can be readily modified. Researchers can use it as a versatile intermediate for synthesizing other compounds. Additionally, the bromo functionality at position 4 serves as a useful handle for halogen exchange or coupling chemistry. Investigating its reactivity and derivatization pathways could yield novel derivatives .

Iodine Determination

Interestingly, 4-bromo-N,N-dimethylaniline (a related compound) serves as an internal standard in determining iodine content. Researchers use it to quantify iodine present as iodide (in pharmaceuticals), iodate (in iodized table salt), and even covalently bound to organic compounds (e.g., in milk and vegetables) .

Antimicrobial and Anticancer Studies

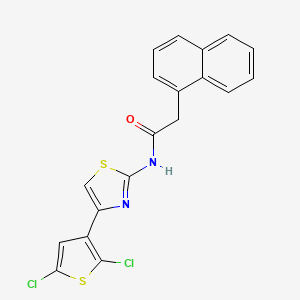

While not directly studied for this compound, efforts to combat drug resistance in pathogens and cancer cells involve exploring novel derivatives. Researchers could investigate the pharmacological activities of 4-bromo-N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. Molecular modeling and biological assays could reveal their potential as antimicrobial or anticancer agents .

将来の方向性

The compound “4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide” is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material . This system benefits from new directed derivations that have not previously been reported, leading to three new characterized derivatives . Therefore, it holds potential for future research and development in the field of chemistry materials and pharmaceuticals .

特性

IUPAC Name |

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O4S/c11-6-3-7(18-5-6)9(15)12-1-2-13-8(14)4-17-10(13)16/h3,5H,1-2,4H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVWJDTUVIRAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)